molecular formula C18H13ClN4OS B15022096 3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B15022096
M. Wt: 368.8 g/mol
InChI Key: JGCVLCAWBBSCOB-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazino-benzoxazepine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance.

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C18H13ClN4OS/c1-11-20-15-5-3-2-4-14(15)16-17(24-11)21-18(23-22-16)25-10-12-6-8-13(19)9-7-12/h2-9H,10H2,1H3

InChI Key

JGCVLCAWBBSCOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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